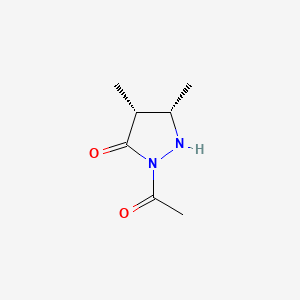
Ergoline-8β-carboxylic Acid Methyl Ester Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergoline-8β-carboxylic Acid Methyl Ester Hydrochloride is a chemical compound with the molecular formula C16H19ClN2O2 and a molecular weight of 306.79 . It is used in various research areas such as neurology, neurotransmission, Alzheimer’s, depression, Huntington’s, Parkinson’s, schizophrenia, stress and anxiety, addiction, pain, and inflammation .
Molecular Structure Analysis
The molecular structure of Ergoline-8β-carboxylic Acid Methyl Ester Hydrochloride is represented by the formula Cl.COC(=O)[C@H]1CN[C@@H]2Cc3c[nH]c4cccc([C@H]2C1)c34 . This structure indicates the presence of a chlorine atom (Cl), a methyl ester group (COC=O), and a complex ergoline structure.Physical And Chemical Properties Analysis
Ergoline-8β-carboxylic Acid Methyl Ester Hydrochloride is a solid substance . It should be stored at -20°C for optimal preservation . More specific physical and chemical properties such as solubility, density, boiling point, and melting point were not found in the search results.Scientific Research Applications
Radiolabeling for Receptor Studies
Ergoline-8β-carboxylic Acid Methyl Ester Hydrochloride has been used in radiolabeling studies. For example, [14C]-Labeled {[trans-(8 β)]-6-methyl-1-(1-methylethyl)ergoline-8-carboxylic acid, 4-methoxycyclohexyl ester (Z)-2-butenedioate (1:1)} (LY281067) was synthesized for receptor studies. The [14C] label was introduced into the carboxyl group attached to the 8 position of the ergoline nucleus, indicating its stability to metabolism (Marzoni, Wheeler, & Garbrecht, 1988).
Serotonin Receptor Antagonist Research
Research has explored the use of Ergoline-8β-carboxylic Acid Methyl Ester Hydrochloride derivatives as serotonin receptor antagonists. For instance, the pharmacological activity of 1-isopropyl dihydrolysergic acid, a major metabolite of ergoline esters like sergolexole (LY281067), was studied for its antagonism of 5-HT2 receptors (Cohen, Parli, & Fuller, 1989).
Structural Activity Relationship Studies
Ergoline-8β-carboxylic Acid Methyl Ester Hydrochloride has been used in structure-activity relationship studies to understand how different substituents affect serotonin receptor affinity. A study examined various cycloalkyl esters of (8 beta)-6-methyl-1-(1-methylethyl)ergoline-8-carboxylic acid for their ability to block vascular 5HT2 receptors (Garbrecht, Marzoni, Whitten, & Cohen, 1988).
Safety and Hazards
While specific safety and hazard information for Ergoline-8β-carboxylic Acid Methyl Ester Hydrochloride was not found in the search results, general safety measures for handling chemical substances should be followed. This includes avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
CAS RN |
1075250-77-9 |
|---|---|
Molecular Formula |
C16H19ClN2O2 |
Molecular Weight |
306.79 |
IUPAC Name |
methyl (6aR,9R,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H18N2O2.ClH/c1-20-16(19)10-5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18-8-10;/h2-4,7,10,12,14,17-18H,5-6,8H2,1H3;1H/t10-,12-,14-;/m1./s1 |
InChI Key |
MNGVCYYSNDLSFI-SRVRJAHMSA-N |
SMILES |
COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)NC1.Cl |
synonyms |
Methyl 9,10-Dihydro-6-norlysergate Hydrochloride; Methyl ergoline-8β-carboxylate Hydrochloride; 6-Nor-9,10-dihydrolysergic Acid Methyl Ester Hydrochloride; (8β)-Ergolinecarboxylic Acid Methyl Ester Hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B590692.png)
![7-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B590693.png)

![1-Methyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B590697.png)




